molecular formula C12H15BrOZn B14899186 3-[(Cyclopentyloxy)methyl]phenylZinc bromide

3-[(Cyclopentyloxy)methyl]phenylZinc bromide

Cat. No.: B14899186
M. Wt: 320.5 g/mol
InChI Key: CBLKZTFJRKSPFN-UHFFFAOYSA-M
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Description

3-[(cyclopentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclopentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(cyclopentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-[(cyclopentyloxy)methyl]bromobenzene+Zn3-[(cyclopentyloxy)methyl]phenylzinc bromide\text{3-[(cyclopentyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(cyclopentyloxy)methyl]bromobenzene+Zn→3-[(cyclopentyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclopentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-[(cyclopentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(cyclopentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and transmetalation, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Cyclopropylzinc bromide
  • Benzylzinc bromide

Uniqueness

3-[(cyclopentyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclopentyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules that are difficult to obtain using other organozinc compounds.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);cyclopentyloxymethylbenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12;;/h1-2,6-7,12H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

CBLKZTFJRKSPFN-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)OCC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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